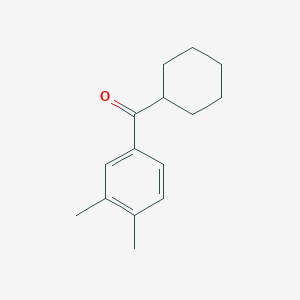

CYCLOHEXYL 3,4-DIMETHYLPHENYL KETONE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

CYCLOHEXYL 3,4-DIMETHYLPHENYL KETONE is an organic compound with the molecular formula C15H20O. It is a white crystalline solid with a melting point of 70-72°C. This compound is known for its unique structure, which combines a cyclohexyl group with a 3,4-dimethylphenyl group, connected through a methanone (ketone) functional group. It is widely used in various fields, including medical, environmental, and industrial research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: CYCLOHEXYL 3,4-DIMETHYLPHENYL KETONE can be synthesized through several methods. One common approach involves the reaction of cyclohexanecarbonyl chloride with 3,4-dimethylphenol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors is also explored to enhance efficiency and yield. The product is then purified through recrystallization or distillation to achieve the desired purity .

Análisis De Reacciones Químicas

Types of Reactions: CYCLOHEXYL 3,4-DIMETHYLPHENYL KETONE undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ketone can be reduced to secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens (e.g., bromine) for halogenation.

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of secondary alcohols.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Aplicaciones Científicas De Investigación

CYCLOHEXYL 3,4-DIMETHYLPHENYL KETONE has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

Industry: Utilized in the production of specialty chemicals, fragrances, and as a precursor for the synthesis of advanced materials.

Mecanismo De Acción

The mechanism of action of CYCLOHEXYL 3,4-DIMETHYLPHENYL KETONE depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the aromatic ring can participate in π-π interactions with aromatic residues in proteins, influencing their function.

Comparación Con Compuestos Similares

CYCLOHEXYL 3,4-DIMETHYLPHENYL KETONE can be compared with other similar compounds, such as:

Cyclohexyl(4-hydroxyphenyl)methanone: Differing by the presence of a hydroxyl group on the aromatic ring, which can significantly alter its reactivity and biological activity.

Cyclohexyl(3-hydroxyphenyl)methanone:

Cyclohexyl(2-hydroxyphenyl)methanone: Another isomer with distinct reactivity due to the position of the hydroxyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various research and industrial applications.

Actividad Biológica

Cyclohexyl 3,4-dimethylphenyl ketone (CAS Number: 133047-84-4) is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₅H₂₀O

- Molecular Weight : 216.32 g/mol

- Density : 1.001 g/cm³

- Boiling Point : 342.4 °C at 760 mmHg

- Flash Point : 146.2 °C

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. A study highlighted its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, although it was more potent against Gram-positive strains. The minimal inhibitory concentration (MIC) values ranged from 250 µg/mL to >1000 µg/mL depending on the bacterial species tested .

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 250 | 500 |

| Micrococcus luteus | 250 | 500 |

| Escherichia coli | >1000 | >1000 |

| Bordetella bronchiseptica | 500 | 1000 |

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties , particularly through its interaction with cellular pathways involved in tumor growth. The compound has been shown to induce apoptosis in cancer cell lines and inhibit cell proliferation by modulating key signaling pathways .

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. The ketone functional group can form hydrogen bonds with enzymes and receptors, influencing their activity and stability. Additionally, the aromatic structure contributes to hydrophobic interactions that enhance binding affinity to target sites .

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor , particularly against acetylcholinesterase (AChE), which is significant in the context of neurodegenerative diseases like Alzheimer's disease. The compound's inhibition of AChE suggests a mechanism that could lead to increased levels of acetylcholine in synaptic clefts, potentially improving cognitive function.

Case Studies and Research Findings

- Antimicrobial Efficacy : A comparative study on cyclohexyl derivatives showed that this compound had superior antibacterial activity compared to other structural analogs, particularly against Gram-positive bacteria .

- Anticancer Effects : In a study involving melanoma cell lines, this compound significantly reduced cell viability and induced apoptosis through the activation of caspase pathways .

- Neuroprotective Potential : Research indicated that this compound could protect neuronal cells from oxidative stress-induced damage by scavenging reactive oxygen species (ROS), further establishing its potential therapeutic applications in neuroprotection .

Propiedades

IUPAC Name |

cyclohexyl-(3,4-dimethylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O/c1-11-8-9-14(10-12(11)2)15(16)13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTOCYRCZQZGTDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2CCCCC2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342677 |

Source

|

| Record name | Cyclohexyl(3,4-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133047-84-4 |

Source

|

| Record name | Cyclohexyl(3,4-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.